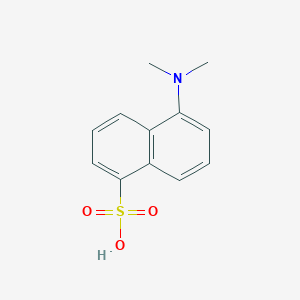

5-(Dimethylamino)naphthalene-1-sulfonic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-(dimethylamino)naphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-13(2)11-7-3-6-10-9(11)5-4-8-12(10)17(14,15)16/h3-8H,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBEQQKBWUHCIOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063383 | |

| Record name | 1-Naphthalenesulfonic acid, 5-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4272-77-9 | |

| Record name | Dansyl acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4272-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dansyl acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004272779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonic acid, 5-(dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenesulfonic acid, 5-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(dimethylamino)naphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(Dimethylamino)naphthalene-1-sulfonic acid (Dansyl Acid)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Dimethylamino)naphthalene-1-sulfonic acid, commonly known as Dansyl acid, is a pivotal fluorescent probe extensively utilized in biochemistry and analytical chemistry. Its utility stems from the environmentally sensitive fluorescence of the dansyl group, making it an invaluable tool for labeling and characterizing proteins, peptides, and other biomolecules containing primary and secondary amine groups. This technical guide provides a comprehensive overview of the synthesis of Dansyl acid from 1-Naphthylamine-5-sulfonic acid, followed by a detailed summary of its characterization through various analytical techniques. This document includes detailed experimental protocols, tabulated physicochemical and spectroscopic data, and workflow visualizations to support researchers in the effective synthesis and validation of this important compound.

Synthesis of 5-(Dimethylamino)naphthalene-1-sulfonic acid

The synthesis of Dansyl acid is typically achieved through the N-alkylation of 1-Naphthylamine-5-sulfonic acid (also known as Laurent's acid). The primary amine is methylated using an alkylating agent, such as dimethyl sulfate, under basic conditions.

Synthesis Workflow

The general workflow for the synthesis of Dansyl acid is depicted below. It involves the reaction of the starting material in a basic aqueous solution, followed by neutralization to precipitate the product, which is then isolated and purified.

Experimental Protocol

This protocol is adapted from established synthesis procedures.[1]

Materials:

-

1-Naphthylamine-5-sulfonic acid (Laurent's acid)

-

Sodium carbonate (Na₂CO₃)

-

Ammonia solution (aqueous)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Hydrochloric acid (HCl)

-

Petroleum ether

-

Ethyl acetate

-

Deionized water

Procedure:

-

Preparation of Suspension: In a suitable reaction vessel, add 223 g of 1-Naphthylamine-5-sulfonic acid to 500 mL of a mixed solvent containing 10% (w/v) sodium carbonate and 1% (w/v) ammonia in water. Stir vigorously to obtain a uniform suspension.

-

Cooling: Cool the suspension to below 5°C using an ice bath while maintaining continuous stirring.

-

N-Alkylation: Add 126 g of dimethyl sulfate dropwise to the cold suspension. Ensure the temperature is maintained below 5°C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6 hours.

-

Neutralization and Precipitation: Neutralize the reaction mixture by adding hydrochloric acid until the pH reaches 6. Cool the neutralized mixture to 15°C. White crystals of 5-(Dimethylamino)naphthalene-1-sulfonic acid will precipitate out of the solution.

-

Isolation and Purification: Collect the crude product by filtration. Purify the collected solid by recrystallization from a mixture of petroleum ether and ethyl acetate to yield the final product. A typical yield for this reaction is approximately 95%.[1]

Characterization of 5-(Dimethylamino)naphthalene-1-sulfonic acid

Comprehensive characterization is essential to confirm the identity, purity, and properties of the synthesized Dansyl acid. This involves a combination of physical measurements and spectroscopic analysis.

Characterization Workflow

The diagram below outlines the standard workflow for the analytical characterization of the synthesized compound.

Physicochemical Properties

The basic physical and chemical properties of Dansyl acid are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 4272-77-9 | [1][2][3] |

| Molecular Formula | C₁₂H₁₃NO₃S | [1][3] |

| Molecular Weight | 251.31 g/mol | [3] |

| Appearance | White to off-white solid | |

| Melting Point | 316 °C | |

| Solubility | Slightly soluble in DMSO and Methanol |

Spectroscopic Characterization

NMR spectroscopy is used to elucidate the carbon-hydrogen framework of the molecule. While experimental data can vary slightly based on the solvent and instrument, the predicted chemical shifts provide a reliable reference for structure confirmation.

Experimental Protocol (General):

-

Dissolve a small amount of the sample (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

-

Process the data to determine chemical shifts (ppm), multiplicities, and coupling constants.

Table 2: Predicted ¹H NMR Spectral Data (DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~ 8.5 - 8.2 | m | Aromatic protons (H2, H4, H8) |

| ~ 7.7 - 7.5 | m | Aromatic protons (H3, H6, H7) |

| ~ 2.9 | s | Methyl protons (-N(CH₃)₂) |

| (broad) | s | Sulfonic acid proton (-SO₃H) |

Table 3: Predicted ¹³C NMR Spectral Data (DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~ 152 | C5 (aromatic C attached to -N(CH₃)₂) |

| ~ 135 - 120 | Aromatic carbons (C1-C4, C6-C10) |

| ~ 45 | Methyl carbons (-N(CH₃)₂) |

FT-IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol (General):

-

Prepare a sample by mixing a small amount of the compound with dry potassium bromide (KBr) and pressing it into a pellet, or by using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands corresponding to the functional groups.

Table 4: Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2950 - 2850 | C-H Stretch | Methyl (-CH₃) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| ~ 1350 | C-N Stretch | Aromatic Amine |

| 1200 - 1150 | Asymmetric S=O Stretch | Sulfonic Acid (-SO₃H) |

| 1050 - 1000 | Symmetric S=O Stretch | Sulfonic Acid (-SO₃H) |

| ~ 700 | C-S Stretch | |

Dansyl acid is highly fluorescent, and its emission spectrum is particularly sensitive to the polarity of its environment (solvatochromism).[4] This property makes it an excellent probe for studying hydrophobic regions in proteins.

Experimental Protocol (General):

-

Prepare a dilute stock solution of Dansyl acid in a suitable solvent (e.g., ethanol).

-

Prepare a series of solutions in different solvents by diluting the stock solution to a low micromolar concentration.

-

Using a spectrofluorometer, record the excitation spectrum by scanning excitation wavelengths while monitoring at the emission maximum.

-

Record the emission spectrum by exciting the sample at its excitation maximum (λ_ex) and scanning the emission wavelengths.

Table 5: Fluorescence Properties in Different Solvents

| Solvent | Excitation λ_max (nm) | Emission λ_max (nm) | Reference(s) |

|---|---|---|---|

| Ethanol | ~ 340 - 346 | ~ 530 - 535 | [5] |

| Acetone | ~ 340 | ~ 535 | [6] |

| Acetonitrile/PBS | ~ 340 | ~ 535 | [7] |

| Water | ~ 335 | ~ 518 |[8] |

The significant red-shift (shift to longer wavelength) in the emission maximum observed in more polar solvents is characteristic of the charge-transfer nature of the excited state of the dansyl fluorophore.

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Experimental Protocol (General):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water).

-

Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Acquire the mass spectrum in either positive or negative ion mode.

Expected Result:

-

Molecular Weight: 251.31 Da

-

Negative Ion Mode (ESI-): A prominent peak is expected at m/z ≈ 250.3, corresponding to the deprotonated molecule [M-H]⁻.

-

Positive Ion Mode (ESI+): A peak may be observed at m/z ≈ 252.3, corresponding to the protonated molecule [M+H]⁺.

References

- 1. 5-(Dimethylamino)-1-naphthalenesulfonic acid(4272-77-9) 13C NMR [m.chemicalbook.com]

- 2. 1-Naphthalenesulfonic acid, 5-(dimethylamino)- | SIELC Technologies [sielc.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. 8-Quinolyl 5-(dimethylamino)naphthalene-1-sulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. A Dansyl Amide N‐Oxide Fluorogenic Probe Based on a Bioorthogonal Decaging Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]

Spectroscopic Properties of Dansyl Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl acid, and its derivatives, are foundational tools in biochemical and biophysical research. Characterized by their environmentally sensitive fluorescence, these molecules serve as versatile probes for investigating molecular interactions, protein conformation, and the polarity of microenvironments. This technical guide provides a comprehensive overview of the core spectroscopic properties of dansyl acid, detailing its absorption and emission characteristics, the influence of environmental factors, and the experimental protocols necessary for its application in research and drug development.

The dansyl group, 5-(dimethylamino)naphthalene-1-sulfonyl, is the core fluorophore. Its spectroscopic behavior is dominated by a charge-transfer character between the dimethylamino donor group and the sulfonyl acceptor.[1] This inherent sensitivity to the local environment makes it an invaluable tool for elucidating biological processes.[2]

Spectroscopic Properties

The fluorescence of dansyl derivatives is highly dependent on the polarity of their surroundings. In non-polar environments, they typically exhibit strong fluorescence with a blue-shifted emission maximum (shorter wavelength).[3] Conversely, in polar, aqueous environments, the fluorescence is significantly quenched, and the emission maximum is red-shifted (longer wavelength).[3][4] This phenomenon, known as solvatochromism, is a key feature exploited in many of its applications.[5][6]

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic parameters for dansyl acid and its common derivatives. It is important to note that these values can vary depending on the specific experimental conditions.

| Derivative | Solvent/Environment | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |

| Dansyl Acid | Phosphate Buffer (pH 7) | ~315 (product of hydrolysis) | - | - | [7] |

| Dansyl Chloride | Acetonitrile | 365 | - | - | [7] |

| Dansyl Amide | Acetonitrile/PBS (2:1) | 340 | 535 | 4186 | [8] |

| Dansyl Glycine | Dioxane | 300 | ~500 | - | [9] |

| Dansyl Glycine | Water | - | >550 | - | [3] |

| Dansyl Derivative (H₃L) | Ethanol | 400 | 520 | - | [1] |

| Dansyl Derivative (DN) | CH₃CN/PBS (1:1) | 380 | 545 | - | [10] |

| Dansyl-DHPE | Benzene | 340 | 484 | - | [11] |

| Dansyl-DHPE | Methanol | 340 | 518 | - | [11] |

| Derivative | Solvent/Environment | Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) | Reference |

| Dansyl Amide | Acetonitrile/PBS (2:1) | 0.22 | - | [8] |

| Dansyl Glycine | Dioxane | 0.66 | - | [3][9] |

| Dansyl Glycine | Water | 0.07 | - | [3][9] |

| Dansyl Protein Conjugates | - | - | 10-20 | [2][12] |

Environmental Effects on Spectroscopic Properties

Solvent Polarity (Solvatochromism)

The significant Stokes shift and sensitivity of the emission maximum to solvent polarity are hallmarks of dansyl fluorophores.[13] As solvent polarity increases, the emission spectrum undergoes a bathochromic (red) shift.[5] This is due to the stabilization of the excited-state intramolecular charge transfer (ICT) state in more polar solvents. This property is extensively used to probe the hydrophobicity of binding sites in proteins and membranes.[2] When a dansyl-labeled molecule binds to a hydrophobic pocket, it moves from a polar aqueous environment to a non-polar one, resulting in a fluorescence enhancement and a blue shift in the emission maximum.[3]

pH Sensitivity

The fluorescence of dansyl derivatives is also markedly influenced by pH. Protonation of the dimethylamino group at acidic pH leads to fluorescence quenching.[1][14] For instance, some dansyl derivatives experience complete fluorescence quenching at a pH below 2.[14] The specific pKa for this transition can vary depending on the molecular structure. For example, a novel dansyl-based pH probe exhibited a pKa of 4.98, with fluorescence quenching from pH 10.88 to 1.98.[15] The various ionizable groups on dansyl derivatives can lead to different fluorescent species at different pH values.[1]

Fluorescence Quenching

Fluorescence quenching, a decrease in fluorescence intensity, can occur through various mechanisms, including photoinduced electron transfer (PET).[4][8] In PET, the excited dansyl group can act as an electron acceptor from a nearby donor moiety, leading to non-radiative decay.[4] This principle is utilized in the design of "turn-on" fluorescent probes where the quencher is removed upon reaction with an analyte, restoring fluorescence.[8][10] Common quenchers for dansyl fluorophores include halide ions and certain amino acids like tryptophan and tyrosine.[3]

Experimental Protocols

General Considerations for Spectroscopic Measurements

-

Solvent Selection: Ensure the use of spectroscopic grade solvents. The choice of solvent is critical due to the solvatochromic nature of dansyl compounds.

-

Cuvette: Use quartz cuvettes for UV-Vis absorption and fluorescence measurements.

-

Concentration: Prepare sample solutions with an absorbance of less than 0.1 at the excitation and all emission wavelengths to avoid the inner-filter effect.[9]

Measurement of Absorption and Emission Spectra

-

Instrumentation: Use a UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for fluorescence measurements.

-

Sample Preparation: Dissolve the dansyl compound in the desired solvent to the appropriate concentration.

-

Absorption Spectrum: Scan a suitable wavelength range (e.g., 200-500 nm) to determine the absorption maxima (λ_abs_).

-

Emission Spectrum: Set the excitation wavelength (λ_ex_) at or near the absorption maximum. Scan the emission wavelength range (e.g., 400-650 nm) to determine the fluorescence emission maximum (λ_em_).[3]

Determination of Fluorescence Quantum Yield (Comparative Method)

-

Principle: The quantum yield of a sample is determined by comparing its integrated fluorescence intensity to that of a standard with a known quantum yield. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard.[16]

-

Procedure:

-

Measure the absorbance of both the sample and the standard at the same excitation wavelength. Adjust concentrations so that absorbances are similar and below 0.1.

-

Record the fluorescence emission spectra of both the sample and the standard, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths).

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

-

Calculate the quantum yield of the sample (Φ_s_) using the following equation: Φ_s_ = Φ_r_ * (I_s_ / I_r_) * (A_r_ / A_s_) * (n_s_² / n_r_²) Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

-

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

-

Principle: TCSPC measures the time delay between the excitation of a sample by a pulsed light source and the detection of the emitted photon. By repeating this process, a histogram of the decay of fluorescence intensity over time is generated.

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a laser diode or LED), a sample holder, a fast photodetector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

-

Procedure:

-

Prepare the sample and a scattering solution (for measuring the instrument response function, IRF).

-

Measure the IRF by collecting the scattered light from the scattering solution.

-

Measure the fluorescence decay of the sample.

-

Analyze the decay data by fitting it to an exponential decay model, after deconvolution with the IRF. The fitting procedure yields the fluorescence lifetime(s) (τ).[16]

-

Applications in Drug Development and Research

The unique spectroscopic properties of dansyl acid and its derivatives make them powerful tools in drug development and fundamental research.[4]

-

Probing Protein Binding Sites: The enhancement and blue shift of dansyl fluorescence upon binding to hydrophobic pockets of proteins, such as human serum albumin, are widely used to study protein-ligand interactions and determine binding affinities.[3][17]

-

High-Throughput Screening: Fluorescence quenching or enhancement assays using dansyl-labeled ligands can be employed to screen for compounds that bind to a target protein.[4]

-

Sensing and Imaging: Dansyl-based probes have been developed for the detection of pH changes, metal ions, and specific biomolecules like cysteine.[10][14][15] Their application extends to cellular imaging to monitor intracellular pH variations.[14]

Signaling Pathway and Experimental Workflow Diagrams

The primary "signaling pathway" involving dansyl probes in a research context is the detection of molecular binding events. The change in the fluorescence signal upon binding provides information about the interaction.

Caption: Workflow for studying protein-ligand binding using a dansyl-labeled ligand.

Caption: Simplified diagram of fluorescence quenching by Photoinduced Electron Transfer (PET).

References

- 1. mdpi.com [mdpi.com]

- 2. Dansyl-X, acid | AAT Bioquest [aatbio.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Solvatochromic characteristics of dansyl molecular probes bearing alkyl diamine chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. A Dansyl Amide N‐Oxide Fluorogenic Probe Based on a Bioorthogonal Decaging Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dansyl glycine [omlc.org]

- 10. A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00212B [pubs.rsc.org]

- 11. A Dansyl Fluorescence-Based Assay for Monitoring Kinetics of Lipid Extraction and Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Application of dansyl chloride_Chemicalbook [chemicalbook.com]

- 13. Dansyl amide - Wikipedia [en.wikipedia.org]

- 14. Development of a Simple Dansyl-Based PH Fluorescent Probe in Acidic Medium and Its Application in Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An easily Prepared Fluorescent pH Probe Based on Dansyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fluorescence Quantum Yield and Lifetime of 5-(Dimethylamino)naphthalene-1-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of 5-(Dimethylamino)naphthalene-1-sulfonic acid, commonly known as dansyl acid. A thorough understanding of its fluorescence quantum yield and lifetime is essential for the effective design and interpretation of a wide range of applications, from fundamental biophysical studies to advanced drug development assays. Dansyl acid's remarkable sensitivity to its local microenvironment makes it a powerful tool for probing molecular interactions, conformational changes, and solvent polarity.

Quantitative Photophysical Data

The fluorescence quantum yield (Φ) and lifetime (τ) of 5-(Dimethylamino)naphthalene-1-sulfonic acid are highly dependent on the solvent environment. This sensitivity is a key feature exploited in its various applications. Below are tabulated data summarizing these properties in different solvents.

Solvent Dependence of Fluorescence Quantum Yield and Lifetime

The following table presents the fluorescence quantum yield and lifetime of 5-(Dimethylamino)naphthalene-1-sulfonic acid (dansyl acid) in a range of solvents with varying polarities.

| Solvent | Dielectric Constant (ε) | Fluorescence Quantum Yield (Φ) | Fluorescence Lifetime (τ) [ns] |

| Dioxane | 2.2 | 0.70 | 11.8 |

| Chloroform | 4.8 | 0.55 | 10.5 |

| Ethyl Acetate | 6.0 | 0.58 | 11.2 |

| Tetrahydrofuran | 7.6 | 0.68 | 12.5 |

| Acetone | 20.7 | 0.40 | 9.1 |

| Ethanol | 24.6 | 0.36 | 7.9 |

| Acetonitrile | 37.5 | 0.37 | 8.5 |

| Water | 80.1 | 0.05 | 3.2 |

Data sourced from Li, Y. H., et al. (1974). Journal of the American Chemical Society, 96(9), 2994-3000.

For comparison, the table below shows the quantum yield of a closely related derivative, dansyl glycine, in two different solvents, highlighting a similar trend of decreasing quantum yield with increasing solvent polarity.

| Compound | Solvent | Dielectric Constant (ε) | Fluorescence Quantum Yield (Φ) |

| Dansyl Glycine | Dioxane | 2.2 | 0.66 |

| Dansyl Glycine | Water | 80.1 | 0.07 |

Data sourced from various publicly available datasets.

Influence of pH on Fluorescence

The fluorescence of dansyl acid is significantly influenced by pH. In acidic conditions, the dimethylamino group becomes protonated, leading to a substantial decrease in fluorescence intensity, a phenomenon known as fluorescence quenching.[1][2] At a pH below 2, complete fluorescence quenching is often observed.[2] Conversely, in neutral to alkaline conditions (pH > 4), dansyl acid exhibits strong fluorescence.[1] This pH sensitivity makes dansyl derivatives useful as pH probes in acidic environments.[1]

Influence of Temperature on Fluorescence

Generally, an increase in temperature leads to a decrease in the fluorescence intensity of dansyl derivatives. This is primarily due to the increased efficiency of non-radiative decay pathways at higher temperatures, which compete with the radiative process of fluorescence. This temperature-dependent quenching is a common characteristic of many fluorophores.

Experimental Protocols

Accurate determination of the fluorescence quantum yield and lifetime is critical for quantitative applications of 5-(Dimethylamino)naphthalene-1-sulfonic acid. The following sections provide detailed methodologies for these measurements.

Determination of Relative Fluorescence Quantum Yield

The relative method, which compares the fluorescence of the sample to a well-characterized standard with a known quantum yield, is a widely used and accessible approach.

Materials:

-

Spectrofluorometer with a monochromatic excitation source and a corrected emission detector.

-

UV-Vis spectrophotometer.

-

Quartz cuvettes (1 cm path length).

-

5-(Dimethylamino)naphthalene-1-sulfonic acid (sample).

-

Quinine sulfate in 0.1 M H₂SO₄ (quantum yield standard, Φ = 0.54).

-

Solvent of choice (ensure it is spectroscopic grade).

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of both the dansyl acid and quinine sulfate in the chosen solvent.

-

Preparation of Diluted Solutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.

-

Absorbance Measurements: Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the selected excitation wavelength (e.g., 340 nm for dansyl acid).

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each of the diluted solutions of both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus the absorbance for both the dansyl acid and the quinine sulfate solutions.

-

Determine the slope (gradient) of the linear fit for both the sample (Gradₛ) and the standard (Gradₛₜd).

-

Calculate the quantum yield of the dansyl acid sample (Φₛ) using the following equation:

Φₛ = Φₛₜd × (Gradₛ / Gradₛₜd) × (nₛ² / nₛₜd²)

where Φₛₜd is the quantum yield of the standard, and nₛ and nₛₜd are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

-

Determination of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive and accurate technique for measuring fluorescence lifetimes in the nanosecond range.

Materials:

-

TCSPC system including:

-

Pulsed light source (e.g., picosecond laser diode or LED) with an excitation wavelength around 340 nm.

-

Sample chamber.

-

Emission monochromator or bandpass filter.

-

Single-photon sensitive detector (e.g., photomultiplier tube - PMT or single-photon avalanche diode - SPAD).

-

Timing electronics (Time-to-Amplitude Converter - TAC, and Analog-to-Digital Converter - ADC).

-

-

5-(Dimethylamino)naphthalene-1-sulfonic acid solution.

-

Scattering solution (e.g., dilute Ludox or non-dairy creamer in the solvent) for measuring the Instrument Response Function (IRF).

Procedure:

-

Instrument Response Function (IRF) Measurement:

-

Fill a cuvette with the scattering solution.

-

Set the emission monochromator to the excitation wavelength.

-

Acquire the IRF, which represents the temporal profile of the excitation pulse as detected by the system.

-

-

Sample Measurement:

-

Replace the scattering solution with the dansyl acid solution.

-

Set the emission monochromator to the wavelength of maximum fluorescence emission of the dansyl acid.

-

Acquire the fluorescence decay data by collecting photons over a sufficient period to generate a statistically robust decay curve.

-

-

Data Analysis:

-

The collected fluorescence decay data is analyzed using specialized software.

-

The raw data is fitted to a multi-exponential decay model, and the IRF is deconvoluted from the measured decay to obtain the true fluorescence decay of the sample.

-

The goodness of fit is assessed using statistical parameters such as chi-squared (χ²).

-

The analysis yields the fluorescence lifetime(s) (τ) and their corresponding pre-exponential factors.

-

Mandatory Visualizations

Experimental Workflow for Protein Labeling

Dansyl chloride, a derivative of dansyl acid, is widely used to covalently label primary and secondary amines in proteins, such as the N-terminus and the side chain of lysine residues. The fluorescence of the attached dansyl group is then used to probe the protein's structure, dynamics, and interactions.

Caption: Workflow for covalent labeling of proteins with dansyl chloride.

Application in Environmental Sensing

The sensitivity of dansyl acid's fluorescence to solvent polarity allows for its use as a probe to characterize different environments, such as monitoring changes in the polarity of a medium or detecting the presence of hydrophobic domains.

Caption: Use of dansyl acid as a fluorescent probe for environmental polarity.

References

The Dance of Light and Solvent: A Technical Guide to the Solvatochromism of 5-(Dimethylamino)naphthalene-1-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the phenomenon of solvatochromism as exhibited by 5-(Dimethylamino)naphthalene-1-sulfonic acid (DNSA), a fluorescent probe widely utilized in biological and chemical research. The pronounced sensitivity of its fluorescence emission to the polarity of the surrounding microenvironment makes it an invaluable tool for characterizing protein binding sites, studying membrane dynamics, and developing fluorescent sensors. This document provides a comprehensive overview of the solvatochromic properties of DNSA, including quantitative data on its spectral shifts in various solvents, detailed experimental protocols for its characterization, and a conceptual visualization of the underlying principles.

Core Concept: Solvatochromism

Solvatochromism is the phenomenon where the color of a chemical compound, and more broadly its absorption and emission spectra, changes with the polarity of the solvent.[1] This effect arises from differential solvation of the ground and excited electronic states of the solvatochromic molecule. In the case of DNSA, the dimethylamino group acts as an electron donor and the naphthalene sulfonic acid moiety as an electron acceptor, creating an intramolecular charge transfer (ICT) character. Upon photoexcitation, there is a significant redistribution of electron density, leading to a much larger dipole moment in the excited state compared to the ground state. Polar solvents will preferentially stabilize the more polar excited state, leading to a red shift (bathochromic shift) in the fluorescence emission spectrum as the energy difference between the excited and ground states is reduced.

Quantitative Analysis of DNSA Solvatochromism

The solvatochromic behavior of DNSA is characterized by a significant red shift in its fluorescence emission maximum as the solvent polarity increases. While the absorption maximum shows a less pronounced shift, the Stokes shift (the difference between the absorption and emission maxima) is highly sensitive to the solvent environment. The following table summarizes the photophysical properties of a related compound, dansyl amide, in a range of solvents, illustrating the typical solvatochromic shifts observed for dansyl derivatives. The excitation maximum remains largely independent of the solvent, while the emission maximum varies significantly.[2]

| Solvent | Dielectric Constant (ε) | Emission Maximum (λ_em) [nm] |

| Cyclohexane | 2.02 | ~500 |

| Dioxane | 2.21 | ~510 |

| Benzene | 2.28 | ~515 |

| Chloroform | 4.81 | ~520 |

| Ethyl Acetate | 6.02 | ~525 |

| Acetone | 20.7 | ~535 |

| Ethanol | 24.6 | ~540 |

| Methanol | 32.7 | ~550 |

| Acetonitrile | 37.5 | ~545 |

| Water | 80.1 | ~580 |

Note: This data is illustrative for the dansyl group. The exact values for 5-(Dimethylamino)naphthalene-1-sulfonic acid may vary slightly. A comprehensive search for a definitive table of absorption and emission maxima for DNSA in a wide array of solvents did not yield a singular, consolidated source in the readily available literature. The data presented is compiled from various sources discussing the properties of the dansyl fluorophore.

Experimental Protocols

The following provides a detailed methodology for the systematic investigation of the solvatochromism of 5-(Dimethylamino)naphthalene-1-sulfonic acid.

Materials and Reagents

-

5-(Dimethylamino)naphthalene-1-sulfonic acid (DNSA, >95% purity)

-

A series of spectroscopic grade solvents of varying polarities (e.g., cyclohexane, dioxane, chloroform, ethyl acetate, acetone, ethanol, methanol, acetonitrile, and ultrapure water)

-

Volumetric flasks and pipettes for accurate solution preparation

Instrumentation

-

UV-Vis Spectrophotometer

-

Spectrofluorometer equipped with a thermostatted cuvette holder

-

Quartz cuvettes (1 cm path length)

Sample Preparation

-

Stock Solution: Prepare a stock solution of DNSA in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mM. Ensure complete dissolution.

-

Working Solutions: For each solvent to be tested, prepare a dilute working solution of DNSA by adding a small aliquot of the stock solution to the solvent in a volumetric flask. The final concentration should be in the micromolar range (e.g., 1-10 µM) to ensure that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

Spectroscopic Measurements

-

Absorption Spectra:

-

Record the UV-Vis absorption spectrum of each DNSA solution from approximately 300 nm to 450 nm using the corresponding pure solvent as a blank.

-

Determine the wavelength of maximum absorption (λ_abs) for each solvent.

-

-

Fluorescence Emission Spectra:

-

Set the excitation wavelength of the spectrofluorometer to the absorption maximum (λ_abs) determined for DNSA in a non-polar solvent (e.g., cyclohexane) or at a consistent wavelength around 340 nm.

-

Record the fluorescence emission spectrum for each DNSA solution over a range of approximately 400 nm to 700 nm.

-

Determine the wavelength of maximum fluorescence emission (λ_em) for each solvent.

-

Data Analysis

-

Tabulate the absorption maxima (λ_abs) and emission maxima (λ_em) for DNSA in each solvent.

-

Calculate the Stokes shift (in nm or cm⁻¹) for each solvent using the formula: Stokes Shift = λ_em - λ_abs.

-

Plot the emission maximum (λ_em) or Stokes shift as a function of a solvent polarity parameter, such as the Reichardt's dye E_T(30) value or the dielectric constant (ε), to visualize the solvatochromic effect.

Visualizing the Solvatochromic Effect

The following diagrams illustrate the conceptual workflow for investigating the solvatochromism of DNSA and the relationship between solvent polarity and the observed spectral shifts.

Conclusion

The solvatochromism of 5-(Dimethylamino)naphthalene-1-sulfonic acid is a powerful and sensitive phenomenon that provides valuable insights into the microenvironment of this fluorescent probe. By understanding the principles of solvatochromism and employing rigorous experimental techniques, researchers can effectively utilize DNSA as a tool in a wide range of applications, from fundamental protein characterization to the development of novel diagnostic assays and drug delivery systems. The data and protocols presented in this guide serve as a foundational resource for scientists and professionals seeking to leverage the unique photophysical properties of this versatile molecule.

References

A Technical Guide to the Synthesis and Applications of Dansyl Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and multifaceted applications of dansyl acid derivatives. Centered around the foundational reagent, 5-(dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as dansyl chloride, this document delves into the chemical principles, experimental methodologies, and diverse uses of these fluorescent compounds in modern research and development.

Introduction to Dansyl Chemistry

The dansyl group, 5-(dimethylamino)naphthalene-1-sulfonyl, is a highly fluorescent chromophore central to the utility of dansyl acid derivatives. The primary precursor, dansyl chloride, is a non-fluorescent reagent that, upon reaction with primary and secondary amines, forms stable, intensely fluorescent sulfonamide adducts.[1][2] This transformation is the cornerstone of its application as a labeling agent. The fluorescence of these derivatives is highly sensitive to the polarity of the local environment, a property that makes them powerful tools for probing molecular interactions, protein structure, and cellular environments.[1][3]

Synthesis of Dansyl Acid Derivatives

The synthesis of dansyl derivatives is primarily achieved through the reaction of dansyl chloride with nucleophilic groups, most commonly primary and secondary amines.

General Reaction Mechanism

Dansyl chloride reacts with the non-protonated form of primary and secondary amino groups, as well as with phenolic hydroxyls and imidazoles, via nucleophilic substitution. The reaction, known as dansylation, is typically performed under alkaline conditions (pH 9.5-10.5) to ensure the deprotonation of the target amino groups, thereby increasing their nucleophilicity.[3][4] The sulfonyl chloride group is an excellent leaving group, facilitating the formation of a stable sulfonamide bond. The resulting dansyl-adduct is highly fluorescent, exhibiting a characteristic blue or blue-green emission.[1]

Caption: Reaction scheme for the synthesis of fluorescent dansyl derivatives.

Synthesis of Other Derivatives

Beyond simple amines, dansyl chloride serves as a starting reagent for a variety of derivatives. For instance, it can react with hydrazine derivatives, such as 1,1-diphenylhydrazine, or with methoxyamine to create novel fluorescent compounds that can act as precursors for free radicals.[5] These reactions are typically performed at room temperature in a solvent like acetonitrile with a base such as sodium hydrogen carbonate.[5]

Core Applications in Research and Development

The unique photophysical properties of dansyl derivatives have led to their widespread adoption in numerous scientific disciplines.

Protein Chemistry and Analysis

Dansylation is a classic and robust technique in protein science.

-

N-Terminal Sequencing: The "dansyl-Edman" method utilizes dansyl chloride to label the N-terminal amino acid of a peptide or protein.[6][7] After labeling, the protein is hydrolyzed, and the fluorescent dansyl-amino acid is identified using chromatography, revealing the first amino acid in the sequence.[8]

-

Probing Protein Structure and Dynamics: The environmental sensitivity of the dansyl group's fluorescence is invaluable for studying protein folding and conformational changes.[1][2] When a dansylated protein folds, the dansyl probe may move into a more hydrophobic environment within the protein core, causing a shift in its emission spectrum and an increase in quantum yield. This technique is also used in Fluorescence Resonance Energy Transfer (FRET) studies to measure distances within or between proteins.[1]

Chromatographic Analysis

Dansyl chloride is a premier pre-column derivatizing agent for High-Performance Liquid Chromatography (HPLC), particularly for amino acid analysis.[4][9] Most amino acids lack a strong chromophore, making them difficult to detect with standard UV-Vis detectors. Derivatization with dansyl chloride attaches a highly fluorescent tag, enabling sensitive detection in the picomole to femtomole range.[6][9]

Fluorescent Probes for Bioimaging and Sensing

The versatility of dansyl chemistry allows for the design of sophisticated fluorescent probes for various biological targets.

-

Ion Sensing: Specific dansyl derivatives have been engineered to act as "turn-on" fluorescent probes for metal ions. For example, a dansyl-peptide conjugate has been shown to exhibit high selectivity and sensitivity for Cd²⁺ ions in biological samples and for live-cell imaging.[10]

-

pH Sensing: The fluorescence of certain dansyl derivatives is pH-dependent. Probes have been developed that are quenched by protonation of the dimethylamino group, allowing them to sense pH changes in acidic environments within cells.[11]

-

Targeted Bioimaging: Dansyl-peptide conjugates have been created to bind to specific biological molecules like gangliosides on cell membranes.[12][13] Upon binding to the target in the relatively non-polar lipid bilayer, the probe's fluorescence intensity increases significantly, enabling high-contrast imaging of these structures.[12]

Caption: Logical flow of a 'turn-on' dansyl fluorescent probe upon binding.

Quantitative Data Summary

The following tables summarize key quantitative parameters for dansyl derivatives, providing a reference for experimental design and data interpretation.

| Parameter | Dansyl-Glycine | Dansyl Amide | Dansyl-(Arg)₃-OMe | Reference |

| Excitation Max (λex) | 324 nm | ~350 nm | Not Specified | [6][14] |

| Emission Max (λem) | 559 nm | 520 - 550 nm (solvent dependent) | Not Specified | [6][14] |

| Fluorescence Enhancement | N/A | N/A | 6 to 7-fold (upon binding) | [12][13] |

| Association Constant (Ka) | N/A | N/A | ~10⁵ M⁻¹ (for monosialyl gangliosides) | [12][13] |

| Application | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| HPLC Analysis | Amino Acids | 2-5 pmol (fluorescence detection) | 6-15 pmol | [9] |

| Fluorescent Probe | Cd²⁺ ions | 45 nM | Not Specified | [10] |

Experimental Protocols

Protocol 1: General Protein Labeling with Dansyl Chloride

Objective: To covalently label a protein with a dansyl group for fluorescence studies.

Materials:

-

Protein solution (1-10 mg/mL in a suitable buffer, e.g., 50 mM sodium bicarbonate, pH 9.5)

-

Dansyl chloride solution (10 mg/mL in a dry, amine-free solvent like acetone or acetonitrile, freshly prepared)

-

Reaction buffer: 100 mM Sodium Carbonate/Bicarbonate buffer, pH 9.5-10.0

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

-

Preparation: Dissolve the protein in the reaction buffer at the desired concentration.

-

Labeling Reaction: While gently vortexing the protein solution, add a 5- to 10-fold molar excess of the dansyl chloride solution dropwise.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 1-2 hours or at 4°C overnight. The reaction vessel should be protected from light as dansyl chloride is light-sensitive.[9]

-

Quenching: Add the quenching solution to the reaction mixture to consume any unreacted dansyl chloride.

-

Purification: Separate the labeled protein from unreacted dansyl chloride and the hydrolyzed by-product (dansyl acid) using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dansyl group (around 330-340 nm).

Protocol 2: Pre-Column Derivatization of Amino Acids for HPLC

Objective: To derivatize amino acids with dansyl chloride for sensitive HPLC-fluorescence analysis.

Materials:

-

Amino acid standard solution or sample hydrolysate

-

Derivatization buffer: 100 mM Sodium Carbonate/Bicarbonate buffer, pH 9.8[15]

-

Dansyl chloride solution: 50 mM in 100% acetonitrile (ACN), freshly prepared.[15]

-

Quenching solution: 10% (v/v) ammonium hydroxide in water.[15]

-

HPLC system with a C8 or C18 reversed-phase column and a fluorescence detector.

Procedure:

-

Reagent Preparation: Immediately before use, mix the dansyl chloride solution and the derivatization buffer in a 1:1 ratio.[15]

-

Derivatization: In a microcentrifuge tube or a well of a 96-well plate, mix 50 µL of the combined dansyl/buffer reagent with 25 µL of the amino acid sample. Pipette up and down to mix thoroughly.[15]

-

Incubation: Seal the container to prevent evaporation and incubate in the dark. Reaction conditions can vary, for example, 60°C for 60 minutes, 38°C for 90-120 minutes, or room temperature for 60 minutes.[4][15]

-

Quenching: Add the quenching solution to stop the reaction by consuming excess dansyl chloride.

-

Analysis: Inject an appropriate volume of the resulting solution directly into the HPLC system.

-

Detection: Monitor the elution of dansylated amino acids using a fluorescence detector, with excitation typically around 324-350 nm and emission around 520-560 nm.[6]

Caption: Experimental workflow for HPLC analysis of amino acids.

References

- 1. Application of dansyl chloride_Chemicalbook [chemicalbook.com]

- 2. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. scribd.com [scribd.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. benchchem.com [benchchem.com]

- 10. A fluorescent dansyl-based peptide probe for highly selective and sensitive detect Cd2+ ions and its application in living cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of a Simple Dansyl-Based PH Fluorescent Probe in Acidic Medium and Its Application in Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Turn-On Fluorescent Probe Based on a Dansyl Triarginine Peptide for Ganglioside Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dansyl amide - Wikipedia [en.wikipedia.org]

- 15. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Explorations of the Dansyl Fluorophore: A Technical Guide

The dansyl fluorophore, derived from 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride), is a cornerstone of fluorescence spectroscopy, prized for its remarkable sensitivity to the polarity of its local microenvironment.[1] This attribute has cemented its role in a myriad of applications, from protein sequencing and conformational analysis to the development of sophisticated chemosensors for environmental and biological monitoring.[2][3][4] This technical guide delves into the theoretical underpinnings and computational methodologies that have been instrumental in elucidating the photophysical behavior of the dansyl fluorophore, providing a resource for researchers, scientists, and professionals in drug development.

Theoretical Framework of Dansyl Fluorescence

The utility of the dansyl fluorophore is rooted in its distinct photophysical properties, which are profoundly influenced by its molecular surroundings.

Photophysical Properties and Solvent Effects

The fluorescence of dansyl derivatives is characterized by a large Stokes shift and a quantum yield that is highly dependent on solvent polarity. In non-polar environments, the dansyl group exhibits strong fluorescence with a high quantum yield. Conversely, in polar solvents, the fluorescence is significantly quenched, and the emission maximum undergoes a pronounced red shift (bathochromic shift).[1][5]

This phenomenon, known as solvatochromism, is attributed to the formation of an intramolecular charge transfer (ICT) state upon photoexcitation.[6] The dimethylamino group acts as an electron donor, and the sulfonyl group acts as an electron acceptor. In the excited state, there is a significant increase in the dipole moment of the molecule. In polar solvents, the solvent molecules reorient themselves around the excited-state dipole, a process termed "solvent relaxation."[5] This relaxation lowers the energy of the excited state, leading to a red shift in the emission spectrum.[5]

Sensing Mechanisms

The sensitivity of the dansyl fluorophore to its environment has been harnessed to design a variety of fluorescent probes. A common sensing mechanism is donor-excited photoinduced electron transfer (d-PeT).[7] In this design, the dansyl fluorophore is linked to a receptor unit that can bind to a specific analyte. In the absence of the analyte, the fluorophore's fluorescence is quenched due to electron transfer from the excited dansyl group to the receptor. Upon binding of the analyte to the receptor, this d-PeT process is inhibited, leading to a "turn-on" fluorescence signal.[7][8] This principle has been successfully applied in the development of sensors for metal ions and biologically relevant small molecules like cysteine.[7][9]

Computational Methodologies in Dansyl Fluorophore Research

Computational chemistry provides powerful tools to investigate the electronic structure and dynamics of the dansyl fluorophore at a molecular level.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

DFT and its time-dependent extension, TD-DFT, are quantum mechanical methods widely used to study the electronic properties of molecules in their ground and excited states, respectively.[7][10] These methods are employed to calculate key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The HOMO-LUMO energy gap is crucial for understanding the electronic transitions and predicting the absorption and emission spectra of the fluorophore.[7] TD-DFT calculations have been instrumental in verifying the d-PeT mechanism in dansyl-based probes by comparing the energy levels of the fluorophore and the receptor unit.[7][11]

Molecular Dynamics (MD) Simulations

MD simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of the dansyl fluorophore, MD simulations are particularly useful for investigating the behavior of dansyl-labeled biomolecules, such as proteins and lipids.[12][13] These simulations can provide insights into the conformational changes of a protein upon ligand binding, as probed by the dansyl group.[12] They can also be used to model the interactions between the dansyl fluorophore and surrounding solvent molecules, helping to elucidate the mechanism of solvatochromism.[12]

Quantitative Data Summary

The following tables summarize key quantitative data related to the theoretical and computational studies of the dansyl fluorophore.

| Parameter | Value | Solvent/Conditions | Reference |

| Excitation Maximum | ~335 nm | General | [14] |

| Emission Maximum | ~518 nm | General | [14] |

| Emission Maximum | ~484 nm | Benzene (non-polar) | [15] |

| Emission Maximum | ~518 nm | Methanol (polar) | [15] |

| Quantum Yield | ~0.07 | Water (polar) | [1] |

| Quantum Yield | up to 0.66 | Dioxane (non-polar) | [1] |

| Detection Limit for Hg2+ | 2.49 x 10-7 M | Acetonitrile-water | [9] |

Table 1: Photophysical Properties of the Dansyl Fluorophore

| Computational Method | System Studied | Key Findings | Reference |

| DFT/TD-DFT (B3LYP/6-31G) | Dansyl-based cysteine probe | Confirmed the d-PeT mechanism by calculating HOMO and LUMO energy levels. | [7] |

| Molecular Dynamics (AMBER18) | Dansyl amino acids with a molecular micelle | Investigated chiral recognition mechanisms and binding free energies. | [12] |

| DFT (LDA, GGA, HSE06) | Orthorhombic dansyl chloride crystal | Studied structural, electronic, optical, and vibrational properties. | [16] |

| Molecular Modeling (AM1) | Dansyl-based mercury sensor | Indicated a self-assembly process and helical wrapping structure upon ion recognition. | [9] |

Table 2: Summary of Computational Studies on Dansyl Derivatives

Experimental Protocols

Reproducible experimental results are contingent on well-defined protocols. The following sections provide detailed methodologies for key experiments involving the dansyl fluorophore.

Synthesis of Dansyl Chloride

The synthesis of dansyl chloride is a foundational procedure for the preparation of various dansyl derivatives.

Materials:

-

Dansyl acid

-

Phosphorus oxychloride

-

Dichloromethane

-

Anhydrous sodium sulfate

-

n-hexane

Procedure:

-

Place dansyl acid into a dry single-opening bottle.

-

Add phosphorus oxychloride.

-

Connect the bottle to a condensation pipe and a drying pipe.

-

Heat the reaction in an oil bath at 90°C overnight.

-

Stop the reaction and cool to room temperature.

-

Perform a quenching reaction with ice water.

-

Extract the product with dichloromethane (3 x 500 mL).

-

Dry the extract with anhydrous sodium sulfate and perform spin drying to obtain an orange solid.

-

Recrystallize the crude product from n-hexane to obtain pure dansyl chloride.[17]

Dansylation of Primary Amines for HPLC Analysis

This protocol describes the derivatization of primary amines with dansyl chloride for subsequent analysis by High-Performance Liquid Chromatography (HPLC).

Materials:

-

Sample containing primary amines

-

Sodium bicarbonate buffer (0.2 M, pH 9.7)

-

Dansyl chloride solution (e.g., 1.5 mg/mL in acetone)

Procedure:

-

Adjust the pH of the sample solution to 9.7 with the sodium bicarbonate buffer.

-

To 1 mL of the pH-adjusted sample, add 0.13 mL of the dansyl chloride solution.

-

Heat the mixture in an oven at 38°C for 90 minutes.

-

The resulting solution containing the dansylated amines is ready for HPLC analysis.[18]

Fluorescence Spectroscopy of Dansylglycine

This protocol outlines the measurement of dansylglycine fluorescence, often used in protein binding studies.

Materials:

-

Dansylglycine stock solution

-

Buffer (e.g., 50 mM Phosphate Buffer, pH 7.0)

-

Spectrofluorometer with a thermostatted cuvette holder

-

1 cm pathlength quartz cuvette

Procedure:

-

Pipette the buffer into the cuvette.

-

Add the dansylglycine stock solution to the desired final concentration.

-

Place the cuvette in the spectrofluorometer.

-

Set the excitation wavelength (e.g., 340 nm) and record the fluorescence emission spectrum over a suitable range (e.g., 400-600 nm).[1][19]

-

To study protein binding, a protein solution would be titrated into the cuvette, and the changes in fluorescence intensity and emission maximum would be recorded.[1]

Computational Workflow for DFT/TD-DFT Analysis

This protocol provides a general workflow for the theoretical investigation of a dansyl derivative using DFT and TD-DFT.

Software:

-

Gaussian, or other quantum chemistry software package

Procedure:

-

Structure Optimization: Build the molecular structure of the dansyl derivative. Optimize the geometry using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).[10]

-

Frequency Calculation: Perform a frequency calculation on the optimized structure to ensure it is a true energy minimum (no imaginary frequencies).

-

HOMO-LUMO Analysis: From the optimized structure, calculate and visualize the HOMO and LUMO to understand the electronic distribution.

-

TD-DFT Calculation: Perform a TD-DFT calculation on the optimized ground-state geometry to compute the vertical excitation energies and oscillator strengths, which correspond to the absorption spectrum.

-

Excited State Optimization: To simulate the emission spectrum, optimize the geometry of the first excited state.

-

Emission Energy Calculation: Perform a TD-DFT calculation on the optimized excited-state geometry to obtain the emission energy.

Visualizations of Key Concepts and Processes

The following diagrams, generated using the DOT language, illustrate fundamental concepts and workflows discussed in this guide.

A simplified Jablonski diagram illustrating the electronic transitions involved in dansyl fluorescence.

Schematic of solvent relaxation around the dansyl fluorophore following photoexcitation.

A typical workflow for the computational analysis of a dansyl-based fluorescent probe.

Donor-excited Photoinduced Electron Transfer (d-PeT) mechanism for cysteine detection.

Conclusion

The dansyl fluorophore continues to be a vital tool in chemical and biological sciences, owing to its exquisite sensitivity to the molecular environment. The synergy between experimental studies and theoretical and computational investigations has been pivotal in unraveling the complexities of its photophysical behavior. Methodologies such as DFT, TD-DFT, and MD simulations have not only provided a deeper understanding of phenomena like solvatochromism and photoinduced electron transfer but also guide the rational design of novel fluorescent probes with enhanced sensitivity and selectivity. As computational power and theoretical models advance, these approaches will undoubtedly play an even more significant role in harnessing the full potential of the dansyl fluorophore in drug discovery, diagnostics, and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 4. Design Strategies and Analytical Performance of Dansyl Fluorophore-Based Fluorescent Sensors for Mercury Ion (Hg2+) Detection in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 6. Time-resolved emission spectroscopy of the dansyl fluorescence probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00212B [pubs.rsc.org]

- 8. A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of a Novel Fluorescent Sensor Bearing Dansyl Fluorophores for the Highly Selective Detection of Mercury (II) Ions [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. par.nsf.gov [par.nsf.gov]

- 13. IJMS | Free Full-Text | The Use of Dansyl Chloride to Probe Protein Structure and Dynamics [mdpi.com]

- 14. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]

- 15. A Dansyl Fluorescence-Based Assay for Monitoring Kinetics of Lipid Extraction and Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. CN102887841A - Preparation method of compound dansyl chloride - Google Patents [patents.google.com]

- 18. benchchem.com [benchchem.com]

- 19. Fluorometric measurements using dansyl-CaM [bio-protocol.org]

The Dansyl Probe: A Luminary in the Realm of Molecular Science

An In-depth Technical Guide on the Discovery, History, and Applications of Dansyl Probes for Researchers, Scientists, and Drug Development Professionals.

Introduction

Dansyl probes, a class of fluorescent molecules based on the 5-(dimethylamino)naphthalene-1-sulfonyl group, have been instrumental in advancing our understanding of complex biological systems for over half a century. Their remarkable sensitivity to the local environment, manifesting as changes in fluorescence intensity and emission wavelength, has made them invaluable tools for elucidating protein structure and dynamics, probing membrane properties, and developing sensitive bioassays. This technical guide provides a comprehensive overview of the discovery and history of dansyl probes, detailed experimental protocols for their use, and a summary of their key photophysical properties, empowering researchers to effectively harness the capabilities of these versatile fluorescent reporters.

Discovery and Historical Milestones

The journey of dansyl probes began in 1963 when W. R. Gray and B. S. Hartley introduced 5-(dimethylamino)naphthalene-1-sulfonyl chloride, or dansyl chloride, as a highly sensitive reagent for the N-terminal amino acid analysis of proteins and peptides. This "dansyl method" offered a significant improvement in sensitivity over the existing Sanger method, revolutionizing protein sequencing.

Following this landmark discovery, the applications of dansyl probes rapidly expanded beyond protein sequencing. Scientists recognized that the fluorescence of the dansyl group was exquisitely sensitive to the polarity of its surroundings. This property was quickly exploited to study protein conformation, as the probe's fluorescence would change upon binding to hydrophobic pockets or undergoing conformational transitions. The subsequent decades saw the development of a diverse array of dansyl derivatives, each tailored for specific applications, including the study of enzyme mechanisms, membrane fluidity, and protein-ligand interactions. This evolution cemented the role of dansyl probes as indispensable tools in biochemistry and molecular biology.

Physicochemical Properties of Dansyl Probes

The utility of dansyl probes stems from their unique photophysical properties, which are highly dependent on the solvent environment. In polar solvents, dansyl derivatives typically exhibit weak fluorescence, while in nonpolar environments, their fluorescence quantum yield increases significantly, accompanied by a blue shift in the emission maximum. This solvatochromic behavior is the basis for their use as reporters of molecular interactions and environmental changes. The table below summarizes the key photophysical properties of several common dansyl probes.

| Probe Name | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Quantum Yield (Φ) | Solvent/Environment | Reference |

| Dansyl Chloride | ~335-340 | ~500-535 | - | Acetone, Acetonitrile | [1][2] |

| 365 (substrate) / 315 (hydrolyzed) | - | - | Aqueous Buffer (pH 7) | [3] | |

| Dansyl Glycine | 324 | 559 | 0.065 - 0.07 | Water | [4][5] |

| 300 | ~580 | 0.66 | Dioxane | [6][4] | |

| Dansyl Proline | ~335-340 | ~518-525 | - | - | [7][8] |

| Dansyl Cadaverine | 335 | 512 | - | Methanol | [9][10] |

| Dansyl Hydrazine | 340 | 535 | - | Ethanol | [11] |

| Dansyl-Phosphatidylserine | - | - | - | Lipid Membranes | [12] |

Experimental Protocols

Protocol 1: General Protein Labeling with Dansyl Chloride

This protocol describes the covalent labeling of proteins with dansyl chloride, targeting primary and secondary amine groups, such as the ε-amino group of lysine residues and the N-terminal α-amino group.

Materials:

-

Protein of interest

-

Dansyl chloride

-

Anhydrous dimethylformamide (DMF) or acetonitrile

-

Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Dialysis tubing

Procedure:

-

Protein Preparation: Dissolve the protein in the labeling buffer to a final concentration of 1-10 mg/mL.

-

Dansyl Chloride Solution: Prepare a stock solution of dansyl chloride in anhydrous DMF or acetonitrile at a concentration of 10-20 mg/mL immediately before use.

-

Labeling Reaction: While gently stirring the protein solution, slowly add a 5- to 20-fold molar excess of the dansyl chloride solution. The optimal molar ratio should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for an additional 30-60 minutes at room temperature.

-

Purification: Remove unreacted dansyl chloride and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

-

Determination of Labeling Efficiency: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the absorbance of the dansyl group at approximately 330-340 nm.

Caption: Workflow for labeling proteins with dansyl chloride.

Protocol 2: FRET-Based Protease Assay

This protocol outlines a continuous, fluorescence-based assay to measure protease activity using a FRET (Förster Resonance Energy Transfer) peptide substrate labeled with a dansyl donor and a suitable quencher.

Materials:

-

FRET peptide substrate (e.g., Dabsyl-peptide-Edans)

-

Protease of interest

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Substrate Preparation: Dilute the FRET peptide substrate stock solution in the assay buffer to the desired final concentration (e.g., 10 µM).

-

Assay Setup: Add the diluted substrate to the wells of the microplate.

-

Reaction Initiation: Initiate the reaction by adding the protease solution to the wells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the donor fluorophore (e.g., Ex/Em = 340/490 nm for an Edans donor).

-

Kinetic Monitoring: Monitor the increase in fluorescence over time. The rate of fluorescence increase is directly proportional to the protease activity.

Caption: FRET-based detection of protease activity.

Applications in Research and Drug Development

Probing Protein Structure and Conformational Changes

The sensitivity of dansyl probes to their local environment makes them ideal for studying protein structure and dynamics. Changes in protein conformation, such as those induced by ligand binding, folding/unfolding, or interactions with other proteins, can be monitored by observing changes in the fluorescence of a covalently attached dansyl probe. For example, the binding of a ligand to a protein can cause a dansyl probe located near the binding site to move into a more hydrophobic environment, resulting in an increase in fluorescence intensity and a blue shift in the emission maximum.

A notable example is the use of dansyl-calmodulin to study its interaction with various target proteins. Calmodulin (CaM) is a key calcium-binding protein that regulates numerous cellular processes by binding to and activating a wide range of enzymes and ion channels. Labeling CaM with a dansyl probe allows for the real-time monitoring of its conformational changes upon calcium binding and subsequent interaction with its target proteins. These studies provide valuable insights into the molecular mechanisms of CaM-mediated signaling.

Caption: Monitoring calmodulin activation and target binding.

Investigating Ligand Binding to Serum Albumin

Dansyl probes have been extensively used to characterize the binding of drugs and other small molecules to serum albumin, the most abundant protein in blood plasma. Human serum albumin (HSA) has two primary drug binding sites, and dansylated amino acids have been instrumental in identifying and characterizing these sites.[13] The binding of a dansyl probe to a specific site on HSA results in a significant enhancement of its fluorescence.[14] This property can be exploited in competitive binding assays to determine the binding affinity and specificity of unlabeled ligands.[15] By monitoring the displacement of the dansyl probe from its binding site by a competing ligand, researchers can gain valuable information about the ligand's interaction with HSA, which is crucial for understanding its pharmacokinetic and pharmacodynamic properties.[16]

Membrane Fluidity and Organization

The fluorescence properties of certain dansyl derivatives, such as dansyl-phosphatidylserine and dansyl lysine, are sensitive to the lipid packing and fluidity of cell membranes.[12][17] These probes can be incorporated into lipid bilayers, and changes in their fluorescence can be used to monitor alterations in membrane fluidity in response to various stimuli, such as temperature changes or the introduction of membrane-active compounds. This application is particularly relevant in drug development for assessing the effects of new chemical entities on cell membrane integrity and function.

Conclusion

From their initial application in protein sequencing to their current use in sophisticated fluorescence-based assays, dansyl probes have proven to be remarkably versatile and powerful tools in the life sciences. Their sensitivity to the molecular environment, coupled with their robust photophysical properties, has enabled researchers to unravel intricate biological processes at the molecular level. As fluorescence microscopy and spectroscopy techniques continue to advance, the utility of dansyl probes in both basic research and drug discovery is poised to expand even further, solidifying their legacy as a cornerstone of modern molecular investigation.

References

- 1. cameo.mfa.org [cameo.mfa.org]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Dansyl glycine [omlc.org]

- 7. benchchem.com [benchchem.com]

- 8. Dansyl-proline (48201-36-1) for sale [vulcanchem.com]

- 9. Dansylcadaverine = 97 TLC 10121-91-2 [sigmaaldrich.com]

- 10. Dansyl cadaverine [5-Dimethylaminonaphthalene-1-(N-(5-aminopentyl))sulfonamide] | AAT Bioquest [aatbio.com]

- 11. mdpi.com [mdpi.com]

- 12. molbiolcell.org [molbiolcell.org]

- 13. Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Binding sites of fluorescent probes on human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Dansyl lysine: a structure-selective fluorescent membrane stain? - PMC [pmc.ncbi.nlm.nih.gov]

chemical and physical properties of 5-(Dimethylamino)naphthalene-1-sulfonic acid

An In-depth Technical Guide to 5-(Dimethylamino)naphthalene-1-sulfonic acid

Introduction

5-(Dimethylamino)naphthalene-1-sulfonic acid, commonly known as Dansyl acid, is a fluorescent molecule widely utilized in biochemical and analytical research.[1][2] Its significance stems from the environmentally sensitive fluorescence of its derivatives, making it an invaluable tool for probing hydrophobic sites in proteins and for the sensitive detection of amines, amino acids, and peptides.[3][4] This document provides a comprehensive overview of the chemical and physical properties of Dansyl acid, detailed experimental protocols for its application, and logical workflows for its use in derivatization procedures.

Chemical and Physical Properties

Dansyl acid is typically a white to off-white solid at room temperature.[2][5] It is the foundational compound for producing Dansyl chloride, a highly reactive reagent used for fluorescent labeling.[6]

Identifiers and General Properties

The fundamental identifiers and properties of 5-(Dimethylamino)naphthalene-1-sulfonic acid are summarized below.

| Property | Value | Reference |

| IUPAC Name | 5-(Dimethylamino)naphthalene-1-sulfonic acid | [7] |

| Synonyms | Dansyl acid, DANSIC ACID | [1][2] |

| CAS Number | 4272-77-9 | [1][2][7] |

| Molecular Formula | C12H13NO3S | [1][2][7] |

| Molecular Weight | 251.31 g/mol | [7] |

| Appearance | White to Off-White Solid | [2] |

Physicochemical Data

Quantitative physicochemical data are crucial for experimental design, including solubility and reaction condition optimization.

| Property | Value | Reference |

| Melting Point | 316 °C | [2][8] |

| Density (Predicted) | 1.363 ± 0.06 g/cm³ | [2][8] |

| pKa (Predicted) | -0.22 ± 0.40 | [2][8] |

| LogP | 1.24 | [9] |

| Solubility | Slightly soluble in DMSO and Methanol (with heating).[2][8] Generally soluble in water and other polar organic solvents.[5] | [2][5][8] |

Key Chemical Reactions and Applications